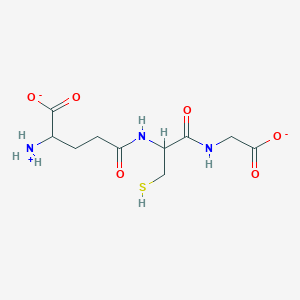
Phytochelatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly-glutathione peptides composed of (Glu-Cys)n-Gly where n is two to seven. They are biosynthesized by glutathione gamma-glutamylcysteinyltransferase and are found in many PLANTS; YEASTS; and algae. They sequester HEAVY METALS.
Applications De Recherche Scientifique
Heavy Metal Detoxification
Mechanism of Action
Phytochelatins are produced from glutathione (GSH) through the action of phytochelatin synthase (PCS). They effectively chelate heavy metals, facilitating their sequestration and detoxification within plant cells. The binding affinity of PCs for various metals is significantly higher than that of GSH alone, making them crucial for plant survival in contaminated environments .
Case Studies
- Cadmium Tolerance in Plants : Research has shown that plants exposed to cadmium exhibit increased synthesis of phytochelatins. For instance, studies on Arabidopsis thaliana mutants lacking PCS revealed hypersensitivity to cadmium, underscoring the pivotal role of PCs in metal tolerance .
- Arsenic Detoxification : In white lupin (Lupinus albus), active root exudation of arsenic–this compound complexes was documented, indicating a novel mechanism for arsenic efflux. This process enhances the plant's ability to cope with arsenic stress by facilitating its removal from root tissues .
Agricultural Applications
Enhancing Crop Resilience
Phytochelatins can be genetically engineered or overexpressed in crops to improve their tolerance to heavy metals. For example:
- Transgenic Approaches : Overexpression of PCS genes in crops like canola has been shown to enhance cadmium accumulation and translocation in Arabidopsis, suggesting potential for biofortification strategies aimed at remediating contaminated soils .
Field Studies
- In regions with high heavy metal concentrations due to mining activities, plants such as Ricinus communis and Tithonia diversifolia have been studied for their natural ability to produce phytochelatins. These plants can be utilized in phytoremediation efforts to extract and stabilize heavy metals from contaminated soils .
Biomedical Research
Potential Therapeutic Applications
The role of phytochelatins extends beyond plants; they are being explored for their potential therapeutic applications in human health:
- Drug Development : this compound synthase from Schistosoma mansoni has been proposed as a target for drug development against schistosomiasis, leveraging the compound's ability to detoxify harmful substances .
- Antioxidant Properties : PCs exhibit antioxidant properties that may contribute to cellular protection against oxidative stress induced by heavy metals. This aspect is being investigated for potential applications in treating diseases associated with oxidative damage .
Environmental Monitoring
Biomarkers for Pollution Assessment
this compound levels can serve as biomarkers for assessing environmental pollution:
- Soil and Plant Analysis : Quantifying this compound concentrations in plant tissues can provide insights into soil contamination levels. Studies conducted in mining areas have shown correlations between soil metal concentrations and this compound levels in native plant species .
Summary Table of this compound Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Heavy Metal Detoxification | Chelation and detoxification of toxic metals like Cd and As | Increased PC synthesis correlates with metal tolerance |
| Agricultural Resilience | Genetic engineering to enhance crop tolerance to heavy metals | Transgenic crops show improved metal accumulation |
| Biomedical Research | Potential drug targets and antioxidant properties | PCS from S. mansoni as a drug target |
| Environmental Monitoring | Biomarkers for soil pollution assessment | Correlation between soil metal levels and PC concentrations |
Propriétés
Numéro CAS |
98726-08-0 |
|---|---|
Formule moléculaire |
C10H16N3O6S- |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
2-azaniumyl-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/p-1 |
Clé InChI |
RWSXRVCMGQZWBV-UHFFFAOYSA-M |
SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
Séquence |
XCG |
Synonymes |
phytochelatin phytochelatins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















